4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine
Description
4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a thieno[2,3-d]pyrimidine derivative featuring a piperazine ring substituted with a 5-chloro-2-methoxybenzyl group and a phenyl substituent at the 5-position of the thieno-pyrimidine core. This scaffold is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and antimicrobial agents, where the thieno-pyrimidine core serves as a bioisostere for purine or pyrimidine nucleotides .
Properties
IUPAC Name |
4-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4OS/c1-30-21-8-7-19(25)13-18(21)14-28-9-11-29(12-10-28)23-22-20(17-5-3-2-4-6-17)15-31-24(22)27-16-26-23/h2-8,13,15-16H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPQLZHUKLZGEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(5-chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core One common method involves the cyclization of appropriate precursors under specific conditions For instance, the condensation of 2-aminothiophene with a suitable aldehyde or ketone can form the thieno[2,3-d]pyrimidine ring system
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-(5-chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
The thieno[2,3-d]pyrimidine core is shared with several analogs, but substituent variations lead to divergent properties:
Key Observations :
- The pyrazolo[3,4-d]pyrimidine hybrid () demonstrates efficient synthesis (82% yield) compared to the target compound, where yield data are unavailable.
- Thiazole-sulfonamide derivatives () prioritize solubility and purity (98% HPLC), contrasting with the target’s chloro-methoxybenzyl group, which may increase lipophilicity.
- Cyclopropylmethyl-piperazine analogs () highlight the impact of piperazine substituents on conformational stability (via NMR) and molecular weight (m/z 492 vs. target’s unlisted value).
Piperazine Substitutions
The piperazine ring in the target compound is substituted with a 5-chloro-2-methoxybenzyl group, differing from analogs such as:
Hypothetical SAR Insights :
Analytical Data Gaps :
- No melting point, HPLC purity, or NMR data are provided for the target compound, limiting direct comparison.
Biological Activity
The compound 4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 424.898 g/mol. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN4O |
| Molecular Weight | 424.898 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have highlighted the antitumor properties of thienopyrimidine derivatives, including the compound . The compound was evaluated for its cytotoxic effects against various cancer cell lines, such as NCI-H1975, A549, and NCI-H460. The results indicated that compounds with thienopyrimidine structures exhibited significant cytotoxicity compared to those with pyridopyrimidine-like structures .
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, the compound is believed to target the EGFR tyrosine kinase , which plays a crucial role in tumor growth and survival. In vitro assays demonstrated that at a concentration of , the compound showed varying degrees of inhibition against EGFR L858R/T790M mutants, suggesting potential utility in treating resistant forms of lung cancer .
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications to the thienopyrimidine core significantly influence biological activity. For instance, substituents on the phenyl ring and piperazine moiety were found to enhance cytotoxic effects while maintaining selectivity against non-cancerous cells .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Cytotoxicity | Significant against NCI-H1975, A549 | |
| EGFR Inhibition | Variable inhibition rates | |
| Selectivity | Higher selectivity in modified analogs |
Case Study 1: Lung Cancer Treatment
In a recent study, a series of thienopyrimidine derivatives were tested for their efficacy in treating lung cancer. The compound exhibited an IC50 value greater than 50 μM against resistant cell lines, indicating moderate activity. However, further optimization of substituents could enhance its potency .
Case Study 2: CDK9 Inhibition
Another study focused on related pyrimidine compounds demonstrated that specific structural modifications could lead to potent CDK9 inhibitors. These findings suggest that similar modifications could be explored for enhancing the biological activity of our target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
